![molecular formula C27H23ClN2O5 B2574288 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 895653-92-6](/img/structure/B2574288.png)
2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN2O5 and its molecular weight is 490.94. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Quinoline derivatives have demonstrated significant potential in antitumor research. A study on novel 3-benzyl-4(3H)quinazolinone analogues, including related structural motifs, showed broad spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent than the positive control, 5-fluorouracil. Molecular docking studies suggested that these compounds could inhibit growth through mechanisms similar to known antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antibacterial and Antimicrobial Effects
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has shown promising antibacterial activity against various microorganisms. These novel heterocycles possess broad-spectrum antibacterial properties, indicating their potential as antibacterial agents (Manoj N. Bhoi et al., 2015).
Pharmaceutical Agent Development
Compounds with the acetamide group and quinoline derivatives have been explored for their potential in treating various conditions. For instance, novel derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide were synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in both in vivo and in silico studies, suggesting their potential for further development as anticonvulsant drugs (Wassim El Kayal et al., 2019).
properties
IUPAC Name |
2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(22-10-8-18(28)12-20(22)27(21)33)15-25(31)29-19-9-11-23(34-2)24(13-19)35-3/h4-14H,15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNDNGFMVMZOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide |
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